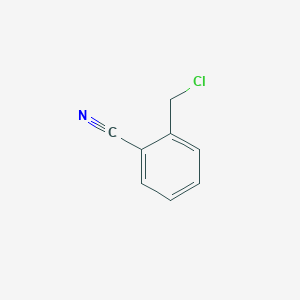

2-(Chloromethyl)benzonitrile

Übersicht

Beschreibung

2-(Chloromethyl)benzonitrile is an organic compound with the molecular formula C8H6ClN. It is a white to light yellow crystalline powder with a molecular weight of 151.59 g/mol . This compound is known for its use as an intermediate in organic synthesis, particularly in the production of various fine chemicals and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)benzonitrile can be synthesized through several methods. One common approach involves the chloromethylation of benzonitrile. This process typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods: In industrial settings, this compound is often produced via the ammoxidation of 2-chlorotoluene. This method involves the reaction of 2-chlorotoluene with ammonia and oxygen in the presence of a catalyst, such as vanadium pentoxide supported on alumina . The reaction is carried out at elevated temperatures, typically around 400°C, to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Chloromethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form benzoic acid derivatives under strong oxidizing conditions.

Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and primary amines.

Major Products:

Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

Oxidation: Benzoic acid derivatives.

Reduction: Primary amines.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)benzonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)benzonitrile primarily involves its reactivity as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react readily with nucleophiles, facilitating various substitution reactions . The nitrile group also plays a crucial role in its chemical behavior, enabling further functionalization through reduction or oxidation .

Vergleich Mit ähnlichen Verbindungen

2-Bromomethylbenzonitrile: Similar in structure but contains a bromine atom instead of chlorine.

2-Methylbenzonitrile: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

2-Cyanobenzyl chloride: Another closely related compound with similar applications and reactivity.

Uniqueness: 2-(Chloromethyl)benzonitrile is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its chloromethyl group provides a good leaving group for substitution reactions, while the nitrile group offers opportunities for further functionalization .

Biologische Aktivität

2-(Chloromethyl)benzonitrile, an aromatic compound with the chemical formula CHClN, is characterized by a chloromethyl group and a nitrile group attached to a benzene ring. This compound has garnered attention in organic synthesis and medicinal chemistry due to its electrophilic nature, which allows it to participate in various chemical reactions and biological activities.

- Molecular Weight : 155.61 g/mol

- Melting Point : Approximately 30-32 °C

- Solubility : Soluble in organic solvents like dichloromethane and ethanol.

The biological activity of this compound is primarily attributed to its electrophilic character, which facilitates its interaction with nucleophiles. This property allows the compound to undergo various substitution reactions, making it a versatile intermediate in the synthesis of biologically active molecules.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The IC values for these derivatives ranged from 5.3 µM to higher concentrations, indicating varying degrees of efficacy against different strains .

Anti-Cancer Activity

The anti-cancer potential of this compound has been explored in several studies. In vitro assays showed that certain derivatives exhibited cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). For instance, one derivative demonstrated an IC value of 25.72 ± 3.95 μM against MCF-7 cells, suggesting promising anti-cancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has revealed that substituents on the benzene ring can significantly enhance or diminish the compound's biological activities. For example, the introduction of electron-withdrawing groups often increases the electrophilicity, thereby enhancing reactivity with biological targets .

Study on Antimycobacterial Activity

In a recent study focusing on the synthesis and evaluation of new compounds derived from this compound, researchers found that certain analogs exhibited potent anti-mycobacterial activity with IC values as low as 5.3 µM against Mtb . The study emphasized the importance of optimizing substituents to improve efficacy while minimizing cytotoxicity towards mammalian cells.

Evaluation of Anticancer Properties

Another study investigated the anticancer properties of compounds based on the benzonitrile scaffold. Derivatives were tested against several cancer cell lines, revealing that modifications at specific positions led to enhanced cytotoxicity. For example, a compound with a thiazolyl substituent showed significant growth inhibition in U87 glioblastoma cells .

Data Tables

| Biological Activity | IC (µM) | Target |

|---|---|---|

| Mycobacterium tuberculosis | 5.3 | Antimycobacterial |

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Anticancer |

| U87 (Glioblastoma) | Varies | Anticancer |

Eigenschaften

IUPAC Name |

2-(chloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHNOXOGXHXLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210098 | |

| Record name | Benzonitrile, 2-(chloromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-13-5 | |

| Record name | 2-Cyanobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-(chloromethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Chloromethyl)benzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEH7PYD76C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of heterocyclic compounds can be synthesized using 2-(Chloromethyl)benzonitrile as a building block?

A1: this compound serves as a crucial starting material for synthesizing various heterocyclic systems. For instance, it reacts with 3,6-dihydroxyphthalonitrile to form bis([3,2-c]isoquinolin-5-amine)benzofuro[6,5-b]furan, a ligand used in the synthesis of metal complexes []. It also plays a vital role in the synthesis of substituted 5-aminobenzothieno[3,2-c]isoquinolines [], 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines [], and derivatives of the pyrido[3′,2′:4,5]furo[3,2-c]isoquinoline heterocyclic system []. These diverse heterocyclic compounds exhibit a wide range of biological activities and are of great interest in medicinal chemistry.

Q2: Can you describe a specific synthesis pathway using this compound and its associated reaction conditions?

A2: One example is the synthesis of 4-Carbonitrile-1-indanone []. This synthesis involves a four-step reaction sequence:

Q3: What analytical techniques are commonly employed to characterize compounds synthesized using this compound?

A3: NMR spectroscopy is a commonly used technique to confirm the structure of synthesized compounds. For example, both ¹H NMR and ¹³C NMR were used to confirm the structure of 4-Carbonitrile-1-indanone []. In the synthesis of the cadmium(II) complex, single-crystal X-ray diffraction was used to determine the crystal structure, revealing a distorted tetrahedral environment around the cadmium ion coordinated to the ligand derived from this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.